1-Chloro-2-ethylbenzene

Electrophilic Aromatic Substitution Regioselectivity Friedel-Crafts Ethylation

1-Chloro-2-ethylbenzene (CAS 89-96-3), also referred to as 2-chloroethylbenzene or o-chloroethylbenzene, is an ortho-substituted aryl chloride belonging to the chloroethylbenzene isomer family (C8H9Cl, MW 140.61). It is a colorless to pale yellow liquid with a density of 1.04 g/cm³ (or 1.047 g/cm³) and a melting point of -82.7°C.

Molecular Formula C8H9Cl
Molecular Weight 140.61 g/mol
CAS No. 89-96-3
Cat. No. B1361349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-ethylbenzene
CAS89-96-3
Molecular FormulaC8H9Cl
Molecular Weight140.61 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1Cl
InChIInChI=1S/C8H9Cl/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
InChIKeyCVGAWKYSRYXQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-ethylbenzene (CAS 89-96-3) for Chemical Synthesis and Industrial Procurement: A Product-Specific Evidence Guide


1-Chloro-2-ethylbenzene (CAS 89-96-3), also referred to as 2-chloroethylbenzene or o-chloroethylbenzene, is an ortho-substituted aryl chloride belonging to the chloroethylbenzene isomer family (C8H9Cl, MW 140.61) [1]. It is a colorless to pale yellow liquid with a density of 1.04 g/cm³ (or 1.047 g/cm³) and a melting point of -82.7°C . As an ortho-isomer, its sterically congested substitution pattern confers distinct regiochemical, reactivity, and purification advantages relative to its para- and meta- analogs [2].

Why 1-Chloro-2-ethylbenzene Cannot Be Substituted with Its Para- or Meta-Isomers


In procurement workflows, chloroethylbenzene isomers (ortho-, meta-, and para-) are often treated as interchangeable building blocks due to their identical molecular formulas. However, this assumption fails because their differing substitution patterns lead to quantifiably different regiochemical outcomes in electrophilic aromatic substitution (EAS) and cross-coupling reactions [1]. Furthermore, the ortho-chloroethylbenzene isomer exhibits markedly distinct physical properties that influence downstream purification efficiency . These differences directly impact synthetic route yields, product purity, and overall process economics, making generic substitution scientifically and economically unjustified.

Quantitative Differentiation Evidence: 1-Chloro-2-ethylbenzene vs. Comparators


Ortho- vs. Para-Isomer Distribution in Ethylation of Chlorobenzene

In the gallium bromide-catalyzed ethylation of chlorobenzene, the ortho-isomer (1-chloro-2-ethylbenzene) is formed in 42.2% yield, compared to 41.9% for the para-isomer (1-chloro-4-ethylbenzene) and 15.9% for the meta-isomer [1]. This near-equimolar formation of ortho and para isomers contrasts with other halobenzene ethylations, where para-isomers dominate (e.g., 54.2% para for bromobenzene).

Electrophilic Aromatic Substitution Regioselectivity Friedel-Crafts Ethylation

Ortho-Isomer Superiority in Dehydrohalogenation Kinetics

1-Chloro-2-ethylbenzene undergoes dehydrohalogenation significantly more readily than its para- and meta- isomers due to increased steric strain at the ortho position [1]. This ortho-acceleration effect makes it the preferred substrate for elimination-based synthetic routes, where faster reaction rates can translate to higher throughput and reduced cycle times.

Elimination Reactions Steric Hindrance Reaction Kinetics

Physical Property Differentiation: Boiling Point and Density

1-Chloro-2-ethylbenzene exhibits a boiling point of 178.4°C at 760 mmHg and a density of 1.047 g/cm³ . These values are distinct from the para-isomer (1-chloro-4-ethylbenzene), which has a boiling point of 182-184°C and a density of 1.042 g/cm³ . The 3.6-5.6°C difference in boiling point allows for fractional distillation-based separation and confirms isomer identity via QC analysis.

Purification Distillation Analytical Chemistry

Zeolite-Catalyzed Isomerization for Ortho-Isomer Enrichment

Patented zeolite-based isomerization methods can convert mixtures of chloroethylbenzene isomers, allowing for the enrichment of specific isomers [1]. This technology is particularly valuable for converting less desirable para- or meta- isomers into the ortho-isomer (1-chloro-2-ethylbenzene), which is a critical intermediate for pharmaceuticals and agrochemicals.

Process Chemistry Isomerization Catalysis

Optimal Application Scenarios for 1-Chloro-2-ethylbenzene Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Substituted Pharmaceuticals and Agrochemicals via EAS

1-Chloro-2-ethylbenzene is ideally suited as a starting material for synthesizing ortho-substituted aromatic compounds. The established 42.2% ortho-selectivity in chlorobenzene ethylation [1] supports its use in routes where ortho- functionalization is desired, such as in the preparation of certain NSAID intermediates or agrochemical actives. Procuring the pure ortho-isomer eliminates the need for costly isomer separation steps that would be required if starting from a mixed isomer feedstock.

Elimination-Based Synthetic Routes for Vinyl Aromatics

For synthetic sequences that rely on dehydrohalogenation to generate a styrene derivative, the ortho-isomer's enhanced elimination kinetics [1] offer a distinct advantage. This property makes 1-chloro-2-ethylbenzene the preferred substrate for accessing ortho-substituted styrenes, which are valuable monomers for specialty polymers and intermediates for fine chemical synthesis.

Analytical Method Development and Purification Process Design

The unique boiling point (178.4°C) and density (1.047 g/cm³) of 1-chloro-2-ethylbenzene [1] provide clear analytical markers for identity confirmation and purity assessment. These values are distinct from the para-isomer [2], enabling robust GC and HPLC method development for quality control of incoming raw materials and in-process monitoring of reactions where isomer formation is a concern.

Feedstock for Isomerization-Enabled Manufacturing Campaigns

In manufacturing campaigns where a specific isomer is the desired product, 1-chloro-2-ethylbenzene can serve as a valuable feedstock for zeolite-catalyzed isomerization processes [1]. Procuring the ortho-isomer provides a starting point for fine-tuning isomer ratios in subsequent steps, offering process flexibility and potential yield improvements in large-scale pharmaceutical and agrochemical production.

Technical Documentation Hub

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